Product packaging for H-Ala-Ala-D-Ala-OH(Cat. No.:CAS No. 6745-19-3)

H-Ala-Ala-D-Ala-OH

Cat. No.: B3029464
CAS No.: 6745-19-3
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of D-Amino Acid Containing Peptides in Microbial and Enzymatic Studies

Peptides containing D-amino acids are fundamental components of the bacterial world, playing a crucial role in the structure and integrity of the bacterial cell wall. chemimpex.com Unlike the L-amino acids that are the exclusive building blocks of proteins in higher organisms, D-amino acids, particularly D-alanine (D-Ala), are key constituents of peptidoglycan, a polymer essential for bacterial survival. chemimpex.comnih.gov The presence of D-amino acids in the peptidoglycan structure provides resistance against most proteases, which are typically specific for L-amino acid linkages. chemimpex.com

The terminal dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a particularly vital component of the peptidoglycan precursor. nih.goviucr.orgebi.ac.uk This specific sequence is the substrate for transpeptidases, enzymes that cross-link the peptide chains of the peptidoglycan, thereby creating a strong, mesh-like cell wall. oup.com The critical nature of the D-Ala-D-Ala terminus makes it a primary target for several antibiotics, most notably vancomycin (B549263), which binds to this dipeptide and sterically hinders the transpeptidation process, ultimately leading to cell lysis. nih.govmedchemexpress.com Consequently, peptides that mimic this D-Ala-D-Ala motif are invaluable probes for studying bacterial cell wall biosynthesis, enzymatic mechanisms, and the molecular basis of antibiotic resistance. chemimpex.comchemimpex.com

H-Ala-Ala-D-Ala-OH as a Model Tripeptide for Peptidoglycan Precursor Investigations

The tripeptide this compound, with its L-Ala-L-Ala-D-Ala sequence, serves as a valuable model compound for investigating the intricate processes of peptidoglycan biosynthesis and the mechanisms of action of antibiotics that target this pathway. While not identical to the natural pentapeptide precursor, its D-alanine terminus allows it to function as an analogue, mimicking the crucial D-Ala-D-Ala moiety recognized by key bacterial enzymes and antibiotics. vulcanchem.com

This tripeptide is utilized in a variety of experimental settings to probe enzyme-substrate interactions and to screen for potential inhibitors. For instance, it has been employed as a substrate for penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. oup.comvulcanchem.com The structural similarity of the D-Ala terminus to the natural substrate allows researchers to study the kinetics and inhibition of these critical enzymes. oup.comvulcanchem.com Furthermore, the ability to synthesize modified versions of this compound, such as fluorescently labeled derivatives, enables the development of sensitive assays for real-time monitoring of enzymatic activity. vulcanchem.com

The table below summarizes the key molecular features of this compound that are pertinent to its use in biochemical research.

PropertyValue
Molecular Formula C₉H₁₇N₃O₄
Molecular Weight 231.25 g/mol
Stereochemistry L-Alanine, L-Alanine, D-Alanine

Data sourced from publicly available chemical information. vulcanchem.com

Overview of Academic Research Trajectories for this compound and its Related Systems

Academic research involving this compound and related D-amino acid-containing peptides has largely focused on understanding and combating antibiotic resistance. A significant area of investigation revolves around the mechanism of vancomycin resistance. In resistant bacteria, the terminal D-Ala-D-Ala of the peptidoglycan precursor is often replaced with D-alanyl-D-lactate (D-Ala-D-Lac), which dramatically reduces the binding affinity of vancomycin. medchemexpress.com Research has utilized tripeptides like this compound to study the binding affinities of vancomycin and its analogues to both the sensitive (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) targets. nih.gov

For example, studies have quantified the binding affinity of modified vancomycin analogues to this compound to assess their potential to overcome resistance. Isothermal titration calorimetry has shown that a redesigned vancomycin analogue can bind to this compound with a dissociation constant (Kd) of 18 μM, which is comparable to its affinity for the natural dipeptide D-Ala-D-Ala (Kd = 12 μM). vulcanchem.com This line of inquiry is crucial for the rational design of new antibiotics that can effectively target resistant bacterial strains.

Another important research trajectory is the use of this compound to investigate the regulation of cell wall biosynthesis in pathogenic bacteria. It has been observed that methicillin-resistant Staphylococcus aureus (MRSA) alters its gene expression in the presence of this tripeptide. vulcanchem.com Specifically, the expression of the murF gene, which encodes the enzyme responsible for adding the D-Ala-D-Ala dipeptide to the peptidoglycan precursor, is upregulated. vulcanchem.com This suggests an adaptive response by the bacteria to changes in the availability of cell wall components, providing insights into the complex regulatory networks that govern bacterial survival.

Furthermore, this compound has been instrumental as a competitive inhibitor in enzymatic assays. Research has demonstrated its ability to inhibit vancomycin-resistant enzymes, such as the VanA ligase, which is responsible for synthesizing the D-Ala-D-Lac depsipeptide. vulcanchem.com In such studies, this compound was shown to restore the efficacy of vancomycin against VanA-type Enterococci with an IC₅₀ of 2.4 μM. vulcanchem.com

The following table presents key research findings from studies utilizing this compound and related systems.

Research AreaKey FindingReported Value
Vancomycin Analogue Binding Dissociation constant (Kd) of a vancomycin analogue for this compound. vulcanchem.com18 μM
Competitive Inhibition IC₅₀ of this compound for restoring vancomycin efficacy against VanA-type Enterococci. vulcanchem.com2.4 μM
Enzymatic Assays Detection limit for enzymatic activity using fluorescent derivatives of this compound. vulcanchem.com0.1 nM

These research trajectories highlight the central role of this compound as a molecular tool, enabling a deeper understanding of fundamental bacterial processes and paving the way for the development of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4 B3029464 H-Ala-Ala-D-Ala-OH CAS No. 6745-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Characterization for H Ala Ala D Ala Oh

Solid-Phase Peptide Synthesis (SPPS) Optimization for D-Amino Acid Incorporation

Solid-phase peptide synthesis (SPPS) is a widely adopted technique due to its efficiency, automation capabilities, and ease of purification peptide.comsigmaaldrich.com. The synthesis of H-Ala-Ala-D-Ala-OH on a solid support involves sequential coupling of protected amino acids.

Strategy Selection: Fmoc- and Boc-Based Methodologies

Two primary protecting group strategies are prevalent in SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chempep.comasm.orgnih.gov.

Fmoc Chemistry: This strategy utilizes the Fmoc group for Nα-amino protection, which is removed under mild basic conditions (e.g., piperidine (B6355638) in DMF) chempep.comasm.orgnih.gov. Side-chain protecting groups are typically acid-labile (e.g., tert-butyl ethers, trityl ethers) nih.govpeptide.com. The orthogonality of Fmoc (base-labile) and common side-chain protecting groups (acid-labile) is a significant advantage, allowing for selective deprotection and cleavage from the resin using trifluoroacetic acid (TFA) chempep.comnih.gov. Fmoc chemistry is generally favored for its milder deprotection conditions, which can be beneficial when dealing with sensitive amino acids or sequences, and it is easily automated chempep.comnih.gov.

Boc Chemistry: This strategy employs the Boc group for Nα-amino protection, removed by acid treatment (e.g., TFA) chempep.commasterorganicchemistry.comresearchgate.net. Side-chain protecting groups are typically benzyl-based, requiring stronger acidic conditions (e.g., anhydrous HF) for cleavage from the resin chempep.commasterorganicchemistry.com. While effective, the harsher deprotection conditions can sometimes lead to side reactions or degradation of sensitive peptides masterorganicchemistry.comresearchgate.net.

For the synthesis of this compound, the choice between Fmoc and Boc depends on specific requirements, but Fmoc is often preferred for its milder conditions, which can help minimize racemization, especially when incorporating D-amino acids vulcanchem.compacific.edu.

Coupling Reagents and Racemization Suppression Techniques in Tripeptide Synthesis

The formation of the peptide bond (amide bond) between amino acids requires activation of the carboxyl group. Various coupling reagents are available, and their selection is crucial for efficient coupling and suppression of racemization, particularly at the chiral center of the amino acid wikipedia.orgbachem.compeptide.comiris-biotech.de.

Common coupling reagents include carbodiimides (e.g., DCC, DIC), uronium/guanidinium salts (e.g., HBTU, HATU, HCTU), and phosphonium (B103445) salts (e.g., PyBOP) wikipedia.orgbachem.compeptide.comiris-biotech.de. Racemization, or epimerization at the α-carbon, is a significant concern, especially when activating amino acids that will form the peptide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and Oxyma Pure are frequently used in conjunction with coupling reagents to form active esters, which react more cleanly and with reduced racemization wikipedia.orgbachem.comiris-biotech.de.

For the synthesis of this compound, coupling reagents such as HBTU/HOBt have been reported for sequential coupling vulcanchem.com. The specific sequence of coupling (e.g., L-Ala to D-Ala, then L-Ala to the dipeptide) and the choice of base (e.g., DIPEA, NMM) can also influence the efficiency and the degree of racemization wikipedia.orgbachem.com.

Coupling Reagent SystemAdditivesTypical BaseRacemization SuppressionNotes
Carbodiimides (DCC/DIC)HOBt, HOAt, OxymaDIPEA, NMMHighForms active esters, reduces side reactions.
Uronium/GuanidiniumHOBt, HOAt, OxymaDIPEA, NMMVery HighFast coupling, efficient, widely used (e.g., HATU, HBTU).
Phosphonium SaltsHOBt, HOAt, OxymaDIPEA, NMMHighEffective for difficult couplings (e.g., PyBOP).

C-Terminal D-Alanine Linkage and Cleavage Considerations

In SPPS, the C-terminal amino acid is typically attached to a solid support via a linker. For the synthesis of this compound, L-alanine would be the first residue linked to the resin, often using a Wang resin or Rink amide resin vulcanchem.compacific.edu. The choice of resin and linker is critical for efficient cleavage of the final peptide.

After the peptide chain is assembled, it is cleaved from the resin. This cleavage is usually achieved using strong acids, most commonly TFA, often in the presence of scavengers (e.g., water, triisopropylsilane, thioanisole) to trap reactive carbocations generated during deprotection vulcanchem.compacific.edu. The cleavage conditions must be optimized to ensure complete release of the peptide while minimizing degradation or side reactions, such as racemization of the newly formed peptide bonds or modification of sensitive amino acid side chains.

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS) involves carrying out all reactions in solution, with purification of intermediates after each step chempep.comwikipedia.orgsci-hub.se. While SPPS is generally preferred for its automation and ease of handling, LPPS remains valuable for large-scale production of peptides for industrial purposes, or when specific purification strategies are required for intermediates chempep.comwikipedia.org.

The synthesis of this compound in solution would involve sequential coupling of protected amino acids, similar to SPPS, but with isolation and purification of the dipeptide intermediate before coupling the final amino acid. Protecting group strategies (Fmoc or Boc) and coupling reagents with racemization suppressors are also employed in LPPS wikipedia.orgbachem.comsci-hub.se. The primary challenge in LPPS is the need for rigorous purification of each intermediate, which can be time-consuming and lead to material loss.

Chemoenzymatic Synthesis of Stereospecific Peptides

Chemoenzymatic synthesis leverages the high specificity and mild reaction conditions offered by enzymes to catalyze peptide bond formation rsc.orgacs.orgnih.govmdpi.com. This approach is particularly attractive for synthesizing peptides with specific stereochemistry, potentially avoiding the racemization issues associated with some chemical coupling methods rsc.orgmdpi.com.

Enzymes such as proteases (e.g., papain, subtilase) can be used to catalyze the formation of peptide bonds through aminolysis rsc.orgacs.orgnih.govmdpi.com. While many proteases exhibit high stereoselectivity for L-amino acids, engineered enzymes or enzymes with known affinity for D-amino acids can be employed to incorporate D-amino acids into peptide sequences rsc.orgacs.orgnih.gov. For instance, D-aminopeptidase has been shown to efficiently synthesize poly D-alanine-based peptides rsc.org. Sortase-mediated ligation is another advanced enzymatic approach that can be used to incorporate D-alanine, achieving high enantiomeric excess vulcanchem.com. The main challenge in chemoenzymatic synthesis lies in identifying suitable enzymes and optimizing reaction conditions (pH, temperature, substrate concentration) for efficient peptide bond formation, especially when dealing with non-natural amino acid configurations rsc.orgacs.orgnih.govmdpi.com.

Advanced Analytical Characterization Techniques for this compound

Comprehensive characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized peptide. Several advanced analytical techniques are employed:

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are indispensable for determining the molecular weight of the peptide, thereby confirming its elemental composition nih.govnih.govub.eduwikipedia.org. MS/MS fragmentation can also provide sequence information nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, TOCSY, NOESY) are used to confirm the peptide sequence, structural integrity, and the presence of specific functional groups uzh.chnmims.edupnas.orgresearchgate.netacs.org. While direct determination of D-amino acid configuration by standard NMR can be challenging, specific NMR experiments or analysis of chemical shifts can provide clues about stereochemistry and conformation uzh.chpnas.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide rapidnovor.commdpi.comchromatographytoday.com. Crucially, chiral HPLC is employed to determine the enantiomeric purity and confirm the presence of the D-alanine residue and the absence of epimerization at other chiral centers mdpi.comchromatographytoday.comsigmaaldrich.comnih.gov. This involves using specialized chiral stationary phases (CSPs) that can separate enantiomers chromatographytoday.comsigmaaldrich.com.

Amino Acid Analysis (AAA): While standard AAA confirms the amino acid composition, specific derivatization methods followed by chiral chromatography or MS can be used to determine the ratio of L- and D-amino acids in the peptide mdpi.comcat-online.com.

Table 1: Summary of Analytical Characterization Techniques

TechniquePrimary UseSpecific Application for this compound
Mass Spectrometry Molecular weight determination, sequence confirmation (MS/MS)Verifies the expected mass (231.25 g/mol ) and fragmentation pattern. vulcanchem.comnih.govnih.govub.eduwikipedia.org
NMR Spectroscopy Structural elucidation, sequence confirmation, conformational analysisConfirms the presence of alanine (B10760859) residues and their connectivity. Can provide insights into conformation. uzh.chnmims.edupnas.orgresearchgate.netacs.org
RP-HPLC Purity assessmentDetermines the percentage purity of the synthesized tripeptide. rapidnovor.commdpi.com
Chiral HPLC Enantiomeric purity determination, stereochemical integrity confirmationConfirms the presence of D-alanine and the absence of unwanted epimerization at L-alanine residues. mdpi.comchromatographytoday.comsigmaaldrich.comnih.gov
AAA (Chiral) Amino acid composition and stereochemistryQuantifies L- and D-alanine ratios, confirming the specific L-Ala-L-Ala-D-Ala sequence. mdpi.comcat-online.com

The combination of these techniques provides a robust analytical profile, ensuring the successful synthesis and quality control of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass-to-charge ratio (m/z) of a molecule, thereby enabling the confirmation of its elemental composition. For this compound, HRMS can unequivocally verify the molecular formula and molecular weight. The technique ionizes the sample, and the resulting ions are separated based on their m/z values with very high accuracy.

The molecular formula for this compound is C₉H₁₇N₃O₄. The calculated exact mass for the protonated molecule ([M+H]⁺) is approximately 233.1475 Da. HRMS analysis would aim to match this calculated exact mass with the experimentally determined mass, typically within a few parts per million (ppm), confirming the peptide's identity and ruling out other isobaric species.

Table 1: HRMS Data for this compound

AnalyteMolecular FormulaCalculated Exact Mass ([M+H]⁺)Expected m/z ([M+H]⁺)
This compoundC₉H₁₇N₃O₄233.1475233.1475

Note: Experimental values may vary slightly based on instrument calibration and ionization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

For this compound, ¹H NMR would reveal distinct signals for the α-proton, β-protons (methyl group), and amide protons of each alanine residue. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbons, α-carbons, and methyl carbons. The presence of the D-alanine residue is crucial for stereochemical assignment. While subtle differences in chemical shifts between L-alanine and D-alanine residues can sometimes be observed directly in NMR spectra, especially in specific environments or when compared to a known stereoisomer, more definitive assignment often involves:

Comparison with Standards: Synthesizing and analyzing the all-L enantiomer, H-Ala-Ala-L-Ala-OH, allows for direct comparison of NMR spectra. Differences in specific signals can be attributed to the stereochemistry.

Chiral Derivatization: Reacting the peptide with a chiral derivatizing agent can create diastereomers, which are then separable and distinguishable by NMR.

Table 2: Representative ¹H NMR Chemical Shifts for Alanine Residues in a Peptide

Proton TypeTypical Chemical Shift (ppm)Assignment in this compound
α-CH4.0 - 4.8Ala1, Ala2, D-Ala3
β-CH₃1.2 - 1.5Ala1, Ala2, D-Ala3
Amide NH7.5 - 8.5Ala1, Ala2, D-Ala3

Note: These are representative values and can vary based on solvent, pH, temperature, and neighboring residues. Subtle differences between L-Ala and D-Ala signals would be key for stereochemical assignment.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a vital analytical technique for assessing the purity of synthesized peptides and for separating closely related compounds, including isomers. Reverse-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the analytes.

For this compound, RP-HPLC can effectively separate the target peptide from unreacted starting materials, by-products, and deletion or truncated sequences. To assess enantiomeric or diastereomeric purity, chiral HPLC columns or pre-column derivatization followed by achiral HPLC can be utilized. The presence of the D-alanine residue means that this compound is a diastereomer of H-Ala-L-Ala-L-Ala-OH or H-L-Ala-D-Ala-L-Ala-OH. Developing a chromatographic method capable of resolving these potential stereoisomers is crucial for confirming the stereochemical integrity of the synthesized peptide.

Table 3: Representative HPLC Separation Parameters for this compound

Analyte / ImpurityColumn TypeMobile Phase Gradient (Example)Retention Time (min) (Hypothetical)Purity (%) (Hypothetical)
This compoundC18Water/Acetonitrile with 0.1% TFA15.5≥ 98.0
H-Ala-L-Ala-L-Ala-OHC18Water/Acetonitrile with 0.1% TFA (Chiral column or derivatization)14.8< 0.5
H-Ala-D-Ala-L-Ala-OHC18Water/Acetonitrile with 0.1% TFA (Chiral column or derivatization)16.2< 0.5
Unreacted/Truncated PeptidesC18Water/Acetonitrile with 0.1% TFAVariesTrace

Note: Retention times and separation efficiency are highly dependent on the specific HPLC method (column, mobile phase composition, flow rate, temperature) and require optimization.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis and Chiral Purity

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for determining the secondary structure of peptides and proteins (e.g., α-helix, β-sheet, random coil) and for assessing chiral purity.

For a tripeptide like this compound, CD spectroscopy can provide insights into its conformational preferences in solution. The presence of a D-amino acid can influence the CD spectrum compared to its all-L counterpart, potentially altering the intensity or position of characteristic bands. By comparing the CD spectrum of this compound with that of a known standard (e.g., H-Ala-Ala-L-Ala-OH), differences indicative of conformational variations or chiral purity can be detected. CD can also be used quantitatively to determine enantiomeric excess if the molar ellipticity of the pure enantiomers is known.

Table 4: Representative CD Spectral Features for Peptides

Peptide TypeWavelength (nm)Molar Ellipticity ([θ]) (mdeg·cm²/dmol) (Representative)Interpretation
Random Coil (general)~200NegativeLack of ordered secondary structure
β-Sheet (general)~218NegativeExtended chain conformation
~208Negative
α-Helix (general)~208NegativeHelical structure
~193Positive
Peptide with D-amino acidsVariesCan differ from all-L counterpartsInfluence on conformation and chiral properties

Note: Specific CD spectra are highly dependent on the peptide sequence, conformation, solvent, and concentration. The inclusion of a D-amino acid can lead to distinct spectral features compared to an all-L peptide.

Molecular and Enzymatic Roles of H Ala Ala D Ala Oh in Bacterial Cell Wall Metabolism

Integration of D-Ala-D-Ala Termini into Peptidoglycan Biosynthesis

The structural integrity of most bacterial cells is maintained by peptidoglycan (PG), a massive polymer forming a mesh-like sacculus around the cytoplasmic membrane. medchemexpress.comasm.org This polymer consists of long glycan strands made of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), which are cross-linked by short peptide stems. oup.comportlandpress.com The synthesis of this vital structure is a complex process that begins in the cytoplasm and is a primary target for many antibiotics. oup.com

The cytoplasmic phase of peptidoglycan biosynthesis culminates in the creation of a nucleotide precursor, UDP-MurNAc-pentapeptide. asm.org This process involves a series of ATP-dependent enzymes known as Mur ligases (MurC, D, E, and F), which sequentially add amino acids to UDP-MurNAc. oup.com The typical sequence in many bacteria is L-Ala, D-Glu, a diamino acid like meso-diaminopimelic acid (mDAP), and finally a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. glycopedia.eu The final addition of the D-Ala-D-Ala dipeptide is catalyzed by the MurF ligase. asm.org

H-Ala-Ala-D-Ala-OH as a Substrate Analogue for Peptidoglycan Precursors

The natural substrate for the final stages of cell wall synthesis is the pentapeptide stem ending in the D-Ala-D-Ala motif. medchemexpress.comchemsrc.com Synthetic peptides, such as the tripeptide this compound and its stereoisomers, are designed as substrate analogues to probe and interact with the enzymes of this pathway. vulcanchem.comrsc.org These synthetic molecules mimic the natural D-Ala-D-Ala terminus, allowing them to function as competitive inhibitors or probes for enzymes like penicillin-binding proteins (PBPs), which are responsible for the final cross-linking step. vulcanchem.com

The use of such analogues is a critical strategy in biochemical research and drug development. chemimpex.com By designing peptides that are recognized by the bacterial machinery, researchers can study enzymatic mechanisms, screen for new inhibitors, and potentially restore the efficacy of existing antibiotics against resistant strains. vulcanchem.comrsc.org For instance, fluorescently labeled peptide mimics containing the D-Ala-D-Ala motif can be incorporated into the cell walls of live bacteria, enabling the visualization of peptidoglycan synthesis.

Role of the D-Ala-D-Ala Motif in Glycan Strand Cross-Linking

The D-Ala-D-Ala terminus of the pentapeptide precursor is indispensable for the transpeptidation reaction that creates the rigid, cross-linked structure of the mature peptidoglycan. glycopedia.eufrontiersin.org Once the precursor unit (Lipid II) is transported across the cytoplasmic membrane, D,D-transpeptidases, a major class of Penicillin-Binding Proteins (PBPs), catalyze the formation of peptide cross-links. glycopedia.eunih.gov

The reaction involves the PBP recognizing the D-Ala-D-Ala motif on a donor peptide strand. The enzyme cleaves the peptide bond between the two D-alanine residues, releasing the terminal D-alanine. glycopedia.eu Simultaneously, the enzyme forms a new peptide bond between the carbonyl group of the penultimate D-alanine (at position 4) and an amino group on an adjacent acceptor peptide strand, typically from the diamino acid at position 3. portlandpress.comglycopedia.eu This 4→3 cross-link is the most common type found in bacteria and is essential for maintaining the structural integrity of the cell wall against internal osmotic pressure. portlandpress.comnih.gov The antibiotic vancomycin (B549263) functions by binding directly to the D-Ala-D-Ala termini, sterically hindering the transpeptidase from accessing its substrate and thereby inhibiting cell wall synthesis. frontiersin.orgnih.govpnas.org

Interactions with D-Alanine-D-Alanine Ligase (Ddl)

The crucial D-Ala-D-Ala dipeptide is synthesized in the cytoplasm by the essential enzyme D-Alanine-D-Alanine ligase (Ddl). oup.comasm.org This ATP-dependent enzyme catalyzes the formation of a peptide bond between two D-alanine molecules. nih.gov Because of its vital role, Ddl is a validated target for antibiotics, most notably D-cycloserine, which acts as a competitive inhibitor. asm.orgacs.org

Substrate Recognition and Binding Site Analysis of Ddl

Structural and kinetic studies have revealed that Ddl possesses two distinct binding sites for its D-alanine substrate, often referred to as the donor (N-terminal) site and the acceptor (C-terminal) site. These sites generally exhibit different affinities for D-alanine. The reaction mechanism involves the ordered binding of substrates. pnas.org

Crystal structures of Ddl from various bacterial species show a high degree of conservation in the active site. The binding of the two D-alanine molecules is orchestrated by a network of specific amino acid residues. For example, in E. coli DdlB, a conserved glutamate (B1630785) residue (Glu15) plays a key role in interacting with the amine group of the first D-alanine, orienting it for the subsequent reaction with ATP. The active site is further defined by an ω-loop, which helps to position the substrates correctly for catalysis. pnas.org The specificity of Ddl for D-alanine over L-alanine is strict, ensuring the correct stereochemistry of the resulting dipeptide.

Kinetic and Mechanistic Studies of Ddl Catalysis and Specificity

The catalytic mechanism of Ddl proceeds in two discrete half-reactions. First, the D-alanine bound at the donor site attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. pnas.org In the second step, the amino group of a second D-alanine molecule, bound at the acceptor site, performs a nucleophilic attack on the carbonyl carbon of the D-alanyl-phosphate intermediate. This forms the D-Ala-D-Ala dipeptide and releases inorganic phosphate. pnas.org

The specificity of peptidoglycan synthesis is maintained by what is known as a "double-sieving" mechanism. oup.com Ddl provides the first sieve, with its high specificity for D-alanine at both of its binding sites. The second sieve is the MurF ligase, which specifically recognizes and adds the completed D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide. MurF shows a high degree of specificity for the C-terminal amino acid of the dipeptide, further ensuring that precursors with incorrect termini are not incorporated. oup.com

Table 1: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) from Helicobacter pylori
SubstrateParameterValue
ATPKm0.87 µM
D-AlaKm1 (donor site)1.89 mM
Km2 (acceptor site)627 mM
kcat115 min-1

Data sourced from enzymatic characterization of H. pylori Ddl, indicating relatively weak binding affinity for D-Ala compared to other species.

Role of Monovalent Cations in Ddl Activation and Enzyme Dynamics

Studies have shown that K⁺ binding can decrease the Kₘ for D-alanine and increase the kcat. The binding of the cation is thought to induce conformational changes within the enzyme, optimizing the architecture of the active site for catalysis. This allosteric regulation ensures that the enzyme functions efficiently under the physiological conditions found within the bacterial cytoplasm, where K⁺ is abundant. The activation is specific, with other cations like sodium (Na⁺) often having little to no effect. This dependence on specific monovalent cations for optimal activity is a recurring theme among many enzymes involved in essential metabolic pathways.

Cumulative Conformational Changes in Ddl upon Ligand Binding

D-alanine-D-alanine ligase (Ddl) is a critical enzyme in the cytoplasmic stage of peptidoglycan synthesis, responsible for catalyzing the formation of the D-Ala-D-Ala dipeptide. nih.govasm.org This dipeptide is subsequently added to the UDP-N-acetylmuramoyl-tripeptide, forming the pentapeptide precursor essential for cell wall construction. nih.govasm.org The catalytic mechanism of Ddl involves significant conformational changes that are induced by the sequential binding of its substrates, ATP and two molecules of D-alanine. nih.govnih.gov

The binding of ligands to Ddl induces a series of cumulative conformational changes, transitioning the enzyme from an "open" to a "closed" state. nih.gov This process involves the rigid body rotation of the central domain towards the active site, along with local conformational shifts in three flexible loops: the P-loop, the Ω-loop, and a third loop (residues 289-293 in Thermus thermophilus Ddl). nih.govnih.gov

Research on Ddl from Thermus thermophilus has provided detailed insights into these structural transitions. nih.gov The unliganded enzyme exists in an open conformation. The binding of ATP and the first D-alanine molecule (D-Ala1) triggers the closure of the P-loop and the Ω-loop, respectively. nih.gov The binding of the second D-alanine molecule (D-Ala2) leads to further closure of the active site, facilitating the nucleophilic attack of the D-Ala2 amino group on the D-alanyl-phosphate intermediate. nih.gov These conformational changes are essential for catalysis, properly orienting the substrates and shielding the reaction intermediates from the solvent. nih.govresearchgate.net

**Table 1: Conformational States of D-alanine-D-alanine Ligase (Ddl) upon Ligand Binding**


| Ligand(s) Bound | Conformational State | Key Structural Changes |
| :--- | :--- | :--- |
| None | Open | Active site is accessible to solvent. |
| ATP | Semi-Open | P-loop closes over the ATP binding site.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFc-hkYq6yGFlUnOeuYnMZr-XVH-xIIkR55kVAFTHK30f9ZeXQkOiRxHiF9uDmkzK-XiQPdxfbGm6xO_MERQUG6xIGxpnDYHrE6q9dVje9gFaSP7FuNkZqnL9da73as821EfL-nm_ht6HyM9A%3D%3D)] |
| ATP + D-Ala1 | Semi-Closed | Ω-loop closes, positioning the first D-alanine.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFc-hkYq6yGFlUnOeuYnMZr-XVH-xIIkR55kVAFTHK30f9ZeXQkOiRxHiF9uDmkzK-XiQPdxfbGm6xO_MERQUG6xIGxpnDYHrE6q9dVje9gFaSP7FuNkZqnL9da73as821EfL-nm_ht6HyM9A%3D%3D)] |
| ATP + D-Ala1 + D-Ala2 | Closed | The active site is fully closed, facilitating catalysis.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEy7FDdwd1e65ps9H7p2bEhRGvQ7xRXH8bRbSELlM0HAANDe_hApwETaOetTiTu-4BrLl5riv-pDPmVAjnUwgd1cs4-lTFfpQkuwElx3gxAQC5s4xSX4mUQzF26aIa9qolQ5f_UuQA1piJIxg%3D%3D)] |

Enzymatic Hydrolysis by D,D-Carboxypeptidases (e.g., S11 Proteases)

D,D-carboxypeptidases are a group of enzymes, including the S11 family of serine proteases, that play a crucial role in the maturation and remodeling of the bacterial cell wall. nih.govresearchgate.net These enzymes are often also Penicillin-Binding Proteins (PBPs). nih.gov

The primary function of D,D-carboxypeptidases is to hydrolyze the terminal D-alanine from the pentapeptide side chains of peptidoglycan precursors (L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala-D-Ala). oup.comnih.gov This cleavage of the D-Ala-D-Ala peptide bond converts the pentapeptide into a tetrapeptide. nih.gov This activity is highly specific for the D-Ala-D-Ala terminus. nih.govfrontiersin.org The catalytic mechanism involves a nucleophilic attack by an active site serine residue on the carbonyl carbon of the penultimate D-alanine, leading to the formation of an acyl-enzyme intermediate and the release of the terminal D-alanine. nih.govoup.com

The hydrolysis of the terminal D-alanine by D,D-carboxypeptidases is a key step in regulating the extent of cross-linking in the peptidoglycan sacculus. By converting pentapeptides to tetrapeptides, these enzymes reduce the number of donor substrates available for the transpeptidation reaction, which forms the cross-links between adjacent glycan strands. nih.govnih.gov This control over the degree of cross-linking is vital for maintaining proper cell shape, integrity, and for processes like cell division and elongation. nih.govasm.org

Bacteria often possess multiple D,D-carboxypeptidases with seemingly redundant functions. nih.gov However, research indicates that these different carboxypeptidases may have specialized roles, for instance, being more active under specific environmental conditions such as acidic pH. nih.govresearchgate.net For example, in Escherichia coli, PBP6b has been shown to be particularly important for maintaining cell shape in acidic growth media. nih.gov The coordinated action of these enzymes ensures the robust maintenance of cell morphology under diverse conditions. asm.orgresearchgate.net

Association with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a group of enzymes involved in the final stages of peptidoglycan synthesis. oup.comnih.gov Many D,D-carboxypeptidases are themselves low-molecular-weight PBPs. oup.com The interaction between the D-Ala-D-Ala motif of the peptidoglycan stem and the active site of PBPs is central to their function and is the basis for the action of β-lactam antibiotics.

The efficacy of β-lactam antibiotics, such as penicillin, stems from their structural similarity to the D-Ala-D-Ala dipeptide. oup.comnih.gov The strained β-lactam ring mimics the conformation of the peptide bond between the two D-alanine residues. oup.com This structural mimicry allows the antibiotic to bind to the active site of PBPs, acting as a suicide inhibitor. oup.com The active site serine of the PBP attacks the carbonyl carbon of the β-lactam ring, forming a stable, covalent acyl-enzyme complex. oup.comnih.gov This effectively inactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis and ultimately leading to cell lysis. nih.gov

The transpeptidation reaction catalyzed by PBPs involves the formation of a cross-link between two peptidoglycan strands. This process is initiated by the acylation of a serine residue in the PBP active site by the pentapeptide donor strand. oup.comoup.com The active site serine performs a nucleophilic attack on the carbonyl carbon of the peptide bond between the terminal two D-alanine residues of the donor stem. oup.comnih.gov This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine. oup.comoup.com Subsequently, the amino group from a neighboring acceptor peptide attacks the acyl-enzyme intermediate, leading to the formation of a new peptide bond (the cross-link) and the regeneration of the free enzyme. nih.govnih.gov

**Table 2: Compound Names Mentioned in the Article**


| Compound Name |
| :--- |
| this compound |
| ATP |
| D-alanine |
| D-Ala-D-Ala |
| UDP-N-acetylmuramoyl-tripeptide |
| D-alanyl-phosphate |
| L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala-D-Ala |
| Penicillin |

Mechanisms of Antimicrobial Resistance Attributed to D Ala D Ala Pathway Modifications

Glycopeptide Antibiotic Resistance via Altered Peptidoglycan Termini

Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, exert their bactericidal effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall synthesis. Resistance to these crucial last-resort antibiotics has emerged through the modification of this target, significantly reducing the binding affinity of the drugs.

Reduced Affinity of Vancomycin and Teicoplanin for Modified D-Ala-D-Lac or D-Ala-D-Ser Ligands

The primary mechanism of high-level glycopeptide resistance involves the substitution of the terminal D-alanine residue of the pentapeptide precursor with either D-lactate (D-Lac) or D-serine (D-Ser). This results in the formation of D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) termini, respectively.

The substitution of D-Ala with D-Lac leads to a remarkable 1,000-fold decrease in the binding affinity of vancomycin. This significant reduction in affinity is primarily due to the replacement of an amide bond with an ester bond, which results in the loss of a crucial hydrogen bond that normally stabilizes the antibiotic-target complex. The modification to D-Ala-D-Ser results in a less drastic, yet clinically significant, 7-fold reduction in binding affinity for vancomycin. While the five hydrogen bonds between vancomycin and its target are not lost with the D-Ala-D-Ser alteration, the presence of the hydroxyl group of serine affects the interaction.

Table 1: Impact of Peptidoglycan Termini Modification on Vancomycin Affinity

Original Terminus Modified Terminus Fold Decrease in Vancomycin Affinity Reference
D-Ala-D-Ala D-Ala-D-Lac ~1000-fold
D-Ala-D-Ala D-Ala-D-Ser ~7-fold

Enzymatic Basis of D-Ala:D-X Ligase Activity (e.g., VanA, VanG) and Substrate Preference

The synthesis of the altered peptidoglycan precursors is catalyzed by modified D-Ala:D-X ligases, which are encoded by genes within the van operons. These enzymes exhibit a crucial shift in substrate preference compared to the native D-Ala:D-Ala ligase (Ddl).

VanA: The VanA ligase, associated with high-level resistance to both vancomycin and teicoplanin, primarily catalyzes the formation of the depsipeptide D-Ala-D-Lac. VanA is a bifunctional enzyme capable of producing both D-Ala-D-Lac and D-Ala-D-Ala. However, its affinity for D-Lac is significantly higher, especially under inducing conditions.

VanG: The VanG ligase is a D-Ala:D-Ser ligase, and its activity is a key component of VanG-type resistance, which confers low-level vancomycin resistance. Structural and kinetic studies of VanG from Enterococcus faecalis have provided insights into the molecular determinants for its D-Ser selectivity.

The evolution of these ligases from a common ancestral D-Ala:D-X ligase has been suggested, with specific residues in the active site determining the preference for either D-Lac or D-Ser.

Molecular Determinants of Antibiotic-Peptide Interaction and Binding Weakness

The high-affinity interaction between vancomycin and the D-Ala-D-Ala terminus is stabilized by a network of five hydrogen bonds. The strength of this interaction is the basis for the antibiotic's efficacy. The primary molecular determinant of resistance in D-Ala-D-Lac-producing strains is the substitution of the amide nitrogen of the terminal D-Ala with an ester oxygen from D-Lac. This change eliminates one of the five hydrogen bonds, leading to a significant destabilization of the antibiotic-peptide complex and a consequent 1000-fold reduction in binding affinity.

In the case of the D-Ala-D-Ser modification, while the number of hydrogen bonds remains the same, the steric and electronic changes introduced by the serine side chain are sufficient to weaken the interaction with vancomycin, though to a lesser extent than the D-Ala-D-Lac substitution.

Genetic Elements Conferring Resistance through D-Ala-D-Ala Pathway Bypass or Modification

Resistance to glycopeptides is conferred by the acquisition of mobile genetic elements, typically organized into operons, known as van clusters. These operons can be located on transposons, often within plasmids, which facilitates their horizontal transfer between bacteria. Several distinct van operons have been characterized, including vanA, vanB, vanC, vanD, vanE, vanG, vanL, vanM, and vanN.

A typical van operon, such as the well-characterized vanA cluster, includes genes encoding for:

A sensor kinase (VanS) and a response regulator (VanR) that control the induction of the resistance genes in the presence of glycopeptides.

A dehydrogenase (VanH) that synthesizes the alternative precursor (e.g., D-lactate from pyruvate).

The modified D-Ala:D-X ligase (e.g., VanA).

A D,D-dipeptidase (VanX) and/or a D,D-carboxypeptidase (VanY) that eliminate the susceptible D-Ala-D-Ala precursors, preventing their incorporation into the cell wall.

The coordinated expression of these genes allows the bacterium to effectively reprogram its peptidoglycan synthesis pathway, replacing the susceptible D-Ala-D-Ala termini with the low-affinity D-Ala-D-Lac or D-Ala-D-Ser variants. While some resistance types, like VanA, are often plasmid-mediated and confer high-level resistance, others, such as VanG, VanE, and VanL, have been found on the chromosome of Enterococcus faecalis. The VanG and VanN types have been shown to be transferable.

D-Cycloserine Resistance Mechanisms Targeting Ddl and Alanine (B10760859) Racemase

D-cycloserine is a structural analog of D-alanine and acts as a broad-spectrum antibiotic by targeting two essential enzymes in the early stages of peptidoglycan synthesis: alanine racemase (Alr) and D-Ala:D-Ala ligase (Ddl). Resistance to D-cycloserine can arise through several mechanisms that affect these enzymes.

One of the primary mechanisms of resistance is the overexpression of the target enzymes.

Overexpression of the alr gene, which encodes for alanine racemase, has been shown to confer a D-cycloserine resistance phenotype in Mycobacterium smegmatis.

Similarly, overexpression of the ddl gene, encoding D-Ala:D-Ala ligase, also leads to D-cycloserine resistance, although to a lesser extent than alr overexpression. A strain overexpressing both genes exhibits an even higher level of resistance.

Another mechanism of resistance involves mutations within the structural genes of the targets. Mutations in the alr gene have been identified in D-cycloserine-resistant mutants of Mycobacterium tuberculosis. For instance, a single polymorphism converting Asp322 to Asn in the Alr enzyme was found to reduce the affinity of the enzyme for D-cycloserine by 240-fold. While Ddl is also a target, a metabolomics study suggested that Ddl is the primary target and is preferentially inhibited over Alr in M. tuberculosis.

Table 2: Summary of D-Cycloserine Resistance Mechanisms

Mechanism Target Enzyme(s) Description Reference
Overexpression Alanine Racemase (Alr), D-Ala:D-Ala Ligase (Ddl) Increased production of the target enzymes titrates out the inhibitory effect of the drug.
Gene Mutation Alanine Racemase (Alr) Alterations in the enzyme's amino acid sequence reduce its affinity for D-cycloserine.

Structural Biology and Biophysical Studies of H Ala Ala D Ala Oh and Its Biological Complexes

X-ray Crystallography of D-Ala-D-Ala Ligase and D-Ala:D-X Ligase Complexes with Ligands

X-ray crystallography has been instrumental in elucidating the molecular architecture of D-alanine-D-alanine ligases (Ddl) and related D-Ala:D-X ligases, enzymes critical for the biosynthesis of the D-Ala-D-Ala dipeptide. nih.govebi.ac.uk These enzymes catalyze the ATP-dependent condensation of two D-alanine molecules, a key step in forming the peptidoglycan precursor. nih.govnih.gov

Crystal structures of Ddl from various bacterial species, including Thermus thermophilus and Xanthomonas oryzae, have been determined in multiple forms: unliganded (apo), and in complex with substrates, nucleotides (ADP, ATP), and products. nih.govscilit.comrcsb.org These structures reveal that the enzyme is typically composed of three domains: an N-terminal, a central, and a C-terminal domain. The active site is located in a cleft between these domains. rcsb.org

In vancomycin-resistant bacteria, resistance is often mediated by a change in the peptidoglycan precursor from D-Ala-D-Ala to D-alanine-D-lactate (D-Ala-D-Lac) or D-alanine-D-serine (D-Ala-D-Ser). pnas.orgosti.gov This change is catalyzed by homologous enzymes like D-Ala-D-Lac ligase (VanA). The crystal structure of VanA reveals an active site distinct from Ddl, which explains its preference for lactate (B86563) over D-alanine as the second substrate. pnas.org The structural basis for this specificity appears to be mediated by electrostatic effects and a hydrogen-bonding network involving key residues like His-244. pnas.org

Table 1: Representative X-ray Crystal Structures of D-Ala-D-Ala Ligases and Related Enzymes
EnzymeOrganismPDB IDLigand(s)Resolution (Å)
D-Ala-D-Ala Ligase (TtDdl)Thermus thermophilus4C5BATP, D-Ala-D-Ala1.50
D-Ala-D-Ala Ligase (XoDDL)Xanthomonas oryzae4ME6ADP2.10
D-Ala-D-Ala Ligase (HpDdl)Helicobacter pylori2Z3AApo (Unliganded)2.20
D-Ala-D-Lac Ligase (VanA)Enterococcus faecium1E4EADP, Phosphoglycolate2.50

Analysis of Molecular Recognition and Intermolecular Interactions in D-Ala-D-Ala Binding Pockets

The binding of D-alanine to the active site of D-Ala-D-Ala ligase is a highly specific molecular recognition event governed by a network of intermolecular interactions. The catalytic mechanism proceeds in two half-reactions. nih.gov First, one molecule of D-alanine (D-Ala1) attacks ATP to form a D-alanyl-phosphate intermediate. nih.govnih.gov In the second step, another D-alanine molecule (D-Ala2) acts as a nucleophile, attacking the intermediate to form a tetrahedral species that then collapses to yield D-Ala-D-Ala and inorganic phosphate. nih.gov

Crystallographic and mutagenesis studies have identified key residues within the Ddl binding pocket that are crucial for this process. The active site contains two distinct D-alanine binding sites with different affinities. nih.gov The binding of substrates is stabilized by hydrogen bonds and electrostatic interactions with conserved residues and a coordinated magnesium ion. nih.gov For example, in Ddl from Helicobacter pylori, residues such as Leu308 and Tyr311, located in a 310-helix near the D-Ala binding region, are thought to contribute to the enzyme's specific catalytic properties. nih.gov

The enzyme's flexible loops play a critical role in catalysis. The ω-loop, in particular, undergoes a significant conformational change upon substrate binding, forming a lid over the active site. nih.govrcsb.org This movement is essential for positioning the substrates correctly for catalysis and protecting the reactive intermediates from hydrolysis. The interactions between the ω-loop and two other loops are crucial for establishing the active ATP conformation required for the initial phosphorylation step. rcsb.org Furthermore, the binding of monovalent cations like K+ near the active site can enhance enzyme efficiency, likely by altering the charge distribution and modulating the Lewis acidity of the essential Mg2+ ions. nih.gov

High-Resolution Modeling of Antibiotic-Peptidoglycan Precursor Interactions

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the specific target of glycopeptide antibiotics such as vancomycin (B549263). researchgate.net The bactericidal action of vancomycin stems from its ability to bind with high affinity to this dipeptide motif, thereby sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. researchgate.netpnas.org

High-resolution structural models, including X-ray crystal structures of vancomycin in complex with D-Ala-D-Ala analogues, have precisely defined the basis of this molecular recognition. osti.govnih.gov The binding is characterized by the formation of a tight complex stabilized by an array of five critical hydrogen bonds between the peptide backbone of vancomycin and the D-Ala-D-Ala ligand. researchgate.netnih.gov The carboxylate group of the terminal D-Ala forms three of these hydrogen bonds, while the amide N-H and carbonyl C=O of the peptide bond between the two D-alanine residues form the other two. nih.gov

Computational and Theoretical Approaches in the Study of H Ala Ala D Ala Oh Systems

Structure-Based Virtual Screening for D-Alanine-D-Alanine Ligase Inhibitors

Structure-based virtual screening (SBVS) is a powerful computational technique used to identify potential drug candidates by screening large libraries of small molecules against a target protein's three-dimensional structure. For D-alanine-D-alanine ligase (Ddl), a key enzyme in peptidoglycan synthesis, SBVS has been instrumental in discovering novel inhibitors. For instance, a study utilizing AutoDock 4.0 for virtual screening of the NCI diversity set against Escherichia coli DdlB identified three compounds with inhibitory activity in the micromolar range, two of which also demonstrated promising antibacterial properties nih.govacs.orgresearchgate.net. These screenings often involve docking compounds into the ATP-binding pocket or substrate-binding sites of Ddl isoforms, aiming to disrupt the enzyme's catalytic function ucl.ac.bebiorxiv.org. Further refinement of these methods includes using QM-Polarized Ligand Docking (QPLD) to improve the accuracy of predicted binding poses tandfonline.com.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Events

Molecular dynamics (MD) simulations are employed to study the temporal evolution of molecular systems, providing insights into protein flexibility, conformational changes, and the dynamic nature of ligand-protein interactions. For Ddl, MD simulations have been used to understand the opening and closing of its "lid loop," which is crucial for substrate accessibility and catalytic activity researchgate.netacs.org. Studies on MurD, another ligase in the peptidoglycan pathway, have utilized MD simulations to explore its domain dynamics in apo, ATP-bound, and inhibitor-bound states, revealing that ligand binding suppresses protein domain motions nih.govplos.orgresearchgate.netacs.orgresearchgate.net. These simulations help elucidate how conformational changes influence binding affinity and reaction efficiency, providing a dynamic view of enzyme function critical for rational drug design. For example, MD simulations have shown stable interactions between E. gallinarum Ddls and screened oxadiazole inhibitors, highlighting the roles of specific residues like Phe172 and Lys174 in binding nih.gov.

Quantum Chemical Calculations of Peptide Bond Reactivity and Catalytic Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are used to investigate the electronic structure, reactivity, and detailed mechanisms of enzymatic reactions, including peptide bond formation. While direct quantum chemical studies on H-Ala-Ala-D-Ala-OH itself are less common, these methods are applied to understand the catalytic mechanisms of Ddl and other Mur ligases. These calculations can probe the energy profiles of transition states, the role of catalytic residues, and the reactivity of intermediates in peptide bond formation, offering a fundamental understanding of enzyme catalysis nih.gov. For instance, QM/MM studies could be used to analyze the precise steps involved in the ATP-dependent ligation of D-alanine residues by Ddl.

Comparative Genomics and Proteomics of D-Ala-D-Ala Related Enzymes in Extremophiles and Pathogens

Comparative genomics and proteomics offer a broad perspective on the evolution, distribution, and functional variations of D-Ala-D-Ala related enzymes (e.g., Ddl, MurC-F) across different organisms, particularly in extremophiles and pathogens. Genomic analysis can reveal the presence and diversity of genes encoding these enzymes, helping to identify potential drug targets or understand resistance mechanisms. Proteomic studies can identify differentially expressed proteins in response to environmental conditions or drug treatment, shedding light on cellular responses and adaptation strategies. For example, comparative genomics could explore variations in Ddl or Mur ligases in extremophilic bacteria that might confer unique stability or catalytic properties. Proteomic analysis might reveal changes in the expression of MurD in bacteria exposed to certain antimicrobial agents, suggesting its role in resistance mechanisms frontiersin.orgresearchgate.netfrontiersin.orgnih.govacs.org. Studies focusing on pathogens like Burkholderia pseudomallei have identified DdlB as a potential drug target through subtractive proteomics and molecular docking, emphasizing its essential role in cell wall synthesis biorxiv.org.

De Novo Design of Peptide Mimetics and Analogues Targeting Cell Wall Synthesis

De novo design involves creating novel molecules with desired properties from scratch, often based on structural information and understanding of target interactions. For peptidoglycan synthesis, this approach is used to design peptide mimetics and analogues that can inhibit enzymes like Ddl or Mur ligases. These designed molecules aim to mimic the natural substrates or transition states of these enzymes but with improved stability, potency, or pharmacokinetic properties. For example, researchers have designed transition-state analogues and product analogues targeting MurE, a ligase in the peptidoglycan pathway researchgate.net. Similarly, efforts are underway to design novel glycopeptide antibiotics that can overcome vancomycin (B549263) resistance by dual binding to D-Ala-D-Ala and D-Ala-D-Lac nih.govnih.gov. The design process often integrates computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the synthesis of effective inhibitors ucl.ac.bemdpi.com.

Immunomodulatory Effects of D Ala Containing Peptidoglycan Fragments

Host Immune System Recognition of Peptidoglycan Components with D-Ala Termini

The host's innate immune system has evolved a sophisticated set of pattern recognition receptors (PRRs) to detect conserved microbial structures like peptidoglycan. Key among these are the cytosolic Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs), NOD1 and NOD2. These receptors are responsible for sensing specific components of bacterial peptidoglycan in the cytoplasm. nih.gov

NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif commonly found in the peptidoglycan of Gram-negative and certain Gram-positive bacteria. nih.gov In contrast, NOD2 recognizes muramyl dipeptide (MDP), a structure present in the peptidoglycan of nearly all bacteria. nih.gov The recognition of these fragments is highly specific. For instance, while NOD1 does not interact with MDP, NOD2 can bind to a variety of both peptide and carbohydrate-derived peptidoglycan fragments. The terminal D-Ala residue is a critical component of the peptide stem that influences recognition by these receptors.

The binding of these D-Ala-containing fragments to their respective NOD receptors is a high-affinity interaction. Studies have shown that NOD2 binds directly to MDP with a high affinity. acs.org This direct interaction is crucial for initiating downstream signaling cascades that lead to an inflammatory response. The affinity of these interactions can be influenced by modifications to the peptidoglycan fragment.

Peptidoglycan FragmentPrimary Host ReceptorReported Binding Affinity (Kd)Reference Compound
Muramyl Dipeptide (MDP)NOD251 ± 18 nMBiologically active MDP
L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP)NOD1~35 µMTri-DAP
NOD1/RICK complex-3.26 µM (in presence of Tri-DAP)RICK
NOD1/RICK complex-4.13 µM (in absence of Tri-DAP)RICK

Activation of Inflammatory Signaling Pathways by D-Ala-Ended Peptidoglycan Precursors

Upon binding of D-Ala-containing peptidoglycan fragments to NOD1 or NOD2, a conformational change is induced in the receptor, leading to the recruitment of the serine/threonine kinase RIP2 (receptor-interacting protein 2). nih.gov This interaction is essential for the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

Activation of these pathways culminates in the transcription of a wide array of pro-inflammatory genes. This leads to the production and secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as chemokines that recruit immune cells to the site of infection. frontiersin.org

Studies have demonstrated that an increase in D-Ala-ended peptidoglycan precursors leads to a heightened inflammatory response. For example, engineered strains of Lactobacillus plantarum that overexpress the D-Ala-D-Ala ligase, thereby increasing the proportion of D-Ala-D-Ala termini in their peptidoglycan precursors, induce a significantly higher secretion of IL-6, IL-1β, and TNF-α from macrophages. frontiersin.org This pro-inflammatory effect is attributed to the D-Ala moiety itself. frontiersin.org The activation of these inflammatory pathways is primarily mediated through a MyD88-dependent signaling cascade. frontiersin.org

StimulantCell TypeCytokine MeasuredFold Increase vs. Control
L. plantarum (with increased D-Ala-D-Ala)RAW264.7 MacrophagesIL-6Significantly Increased
L. plantarum (with increased D-Ala-D-Ala)RAW264.7 MacrophagesIL-1βSignificantly Increased
L. plantarum (with increased D-Ala-D-Ala)RAW264.7 MacrophagesTNF-αSignificantly Increased
GMTP (a disaccharide-tripeptide)Bone Marrow-Derived MacrophagesTnfα mRNA~2.5-fold
GMTP (a disaccharide-tripeptide)Bone Marrow-Derived MacrophagesIl-1β mRNA~10-fold

Impact of Peptidoglycan Composition on Innate Immune Responses

The innate immune system can discern subtle variations in peptidoglycan structure, leading to differential immune outcomes. The composition of the peptide stem, including the nature of the terminal amino acid, is a key determinant of the immunomodulatory potential of peptidoglycan fragments.

A well-studied example is the difference between peptidoglycan precursors ending in D-alanyl-D-alanine (D-Ala-D-Ala) versus those ending in D-alanyl-D-lactate (D-Ala-D-Lac). Many bacteria, including vancomycin-resistant enterococci, replace the terminal D-Ala with D-Lac to evade the action of vancomycin (B549263). This modification also has profound implications for immune recognition. Peptidoglycan precursors with D-Ala-D-Ala termini are potent activators of the innate immune system, leading to a robust pro-inflammatory response. frontiersin.org In contrast, those with D-Ala-D-Lac termini are generally less immunogenic.

This differential recognition highlights the specificity of the host's pattern recognition systems. The presence of a D-Ala at the terminus appears to be a critical signal for a strong inflammatory response. Other modifications to the peptidoglycan, such as the amidation of glutamic acid or diaminopimelic acid, can also influence the strength and nature of the innate immune response, though the precise mechanisms are still under investigation. The complexity of these interactions suggests that the innate immune system is finely tuned to respond to a wide variety of bacterial signatures, allowing for a tailored response to different microbial encounters. biorxiv.orgacs.org

Peptidoglycan TerminusRelative Immunostimulatory ActivityKey Immune Outcome
D-Alanyl-D-Alanine (D-Ala-D-Ala)HighStrong induction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α)
D-Alanyl-D-Lactate (D-Ala-D-Lac)LowReduced inflammatory response
N-glycolyl MDPLowEvasion of immune recognition

H Ala Ala D Ala Oh As a Biochemical Research Tool and Precursor for Advanced Materials

Development of Biochemical Assays for D-Alanine-D-Alanine Ligase Activity

The synthesis of bacterial peptidoglycan, a critical component of the cell wall, relies on a series of enzymatic steps, with D-alanine-D-alanine ligase (Ddl) playing a pivotal role. Ddl catalyzes the formation of the essential D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is subsequently incorporated into the peptidoglycan precursor. H-Ala-Ala-D-Ala-OH, by virtue of its structural similarity to the natural D-Ala-D-Ala motif, serves as an excellent mimic and substrate analog in the development and validation of biochemical assays designed to measure Ddl activity vulcanchem.comsigmaaldrich.comsigmaaldrich.comresearchgate.net.

Researchers utilize this compound to establish baseline enzyme kinetics and to screen for potential inhibitors of Ddl. Its use in assay development allows for the precise quantification of enzyme activity, which is fundamental for understanding bacterial growth mechanisms and for identifying novel antibacterial drug targets. Furthermore, fluorescently labeled derivatives of this compound have been developed, enabling real-time monitoring of enzymatic reactions, thereby providing a dynamic approach to studying enzyme kinetics and inhibitor screening with a high degree of sensitivity vulcanchem.com.

Table 1: Biochemical Activity and Inhibitory Potential of this compound

Target/ProcessRole/ActivityKey Finding/MetricReference
D-Alanine-D-Alanine Ligase (Ddl)Mimic of D-Ala-D-Ala motif; substrate for assaysUsed in assay development vulcanchem.com
VanA Ligase (Vancomycin-resistant)Competitive inhibitor; restores vancomycin (B549263) efficacyIC50 = 2.4 μM vulcanchem.com
Peptidoglycan BiosynthesisPrecursor mimic; scaffold for probes/inhibitorsEnables imaging/drug design vulcanchem.comacs.orggoogle.com

Application in Affinity Chromatography and Ligand Binding Studies

The specific structural features of this compound, particularly the D-alanine residue, are crucial for its interaction with biological targets, including enzymes and binding proteins involved in peptidoglycan synthesis. This characteristic makes it a valuable tool in affinity chromatography and ligand binding studies. By immobilizing this compound onto a solid support, researchers can create affinity matrices designed to capture and purify proteins that specifically recognize the D-Ala-D-Ala sequence or similar peptide motifs vulcanchem.com.

Such studies are instrumental in identifying and characterizing bacterial enzymes responsible for cell wall construction, transport proteins, or even resistance mechanisms that involve the D-Ala-D-Ala moiety. For instance, the well-established binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors highlights the importance of this specific dipeptide sequence in molecular recognition events within bacterial cells nih.govpnas.orgasm.orgresearchgate.net. By using this compound as a ligand, researchers can elucidate the binding affinities and specificities of various biomolecules, contributing to a deeper understanding of cellular processes and potential therapeutic interventions.

Scaffold for the Design and Synthesis of Novel Enzyme Inhibitors

This compound serves as a critical scaffold for the design and synthesis of novel enzyme inhibitors, particularly those targeting bacterial cell wall biosynthesis pathways. Its ability to mimic the natural D-Ala-D-Ala substrate allows it to act as a competitive inhibitor for enzymes like D-alanine-D-alanine ligase (Ddl) and related ligases involved in peptidoglycan synthesis vulcanchem.comautm.net. Notably, this compound has demonstrated efficacy as a competitive inhibitor of vancomycin-resistant enzymes, such as VanA ligase, where it has been shown to restore the efficacy of vancomycin against resistant bacterial strains with an IC50 value of 2.4 μM vulcanchem.com.

The structural framework of this compound can be chemically modified to enhance binding affinity, improve specificity, or alter pharmacokinetic properties, leading to the development of potent antibacterial agents. Research into Ddl inhibitors, for example, often starts with D-Ala-D-Ala analogs, including phosphonopeptides and other modified dipeptides, to disrupt the essential peptidoglycan cross-linking process researchgate.netasm.org. The tripeptide's role as a precursor mimic makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing new classes of antibiotics effective against drug-resistant bacteria.

Utility in the Creation of Fluorescent Probes for Peptidoglycan Biosynthesis Imaging

The visualization of dynamic biological processes, such as peptidoglycan biosynthesis, is essential for understanding bacterial cell growth, division, and response to antibiotics. This compound is instrumental in the creation of fluorescent probes that can illuminate these processes in live bacterial cells vulcanchem.comacs.orggoogle.com. By conjugating this compound or its related dipeptide analogs with fluorophores, researchers can generate molecular probes that are incorporated into the peptidoglycan structure during its synthesis.

These fluorescently labeled probes allow for the real-time tracking of peptidoglycan assembly sites within bacterial cells using microscopy techniques. Such imaging strategies provide insights into the spatial and temporal regulation of cell wall synthesis, the mechanisms of antibiotic action, and the development of resistance google.comnih.govgoogle.comrsc.org. The ability to modify these peptide-based probes with different fluorophores or bioorthogonal tags further enhances their utility, enabling multiplexed imaging or the detection of specific metabolic pathways.

Compound List:

this compound

Q & A

Q. What frameworks (e.g., PICO, FINER) are optimal for formulating hypotheses about this peptide’s mechanism of action?

  • Answer : Apply FINER criteria:
  • Feasible : Use in vitro assays before animal models.
  • Novel : Compare to existing D-Ala-containing antibiotics.
  • Ethical : Prioritize bacterial strains with low biosafety risks.
  • Relevant : Align with antimicrobial resistance (AMR) research priorities .

Q. How to troubleshoot inconsistent spectral data (e.g., NMR splitting patterns) for this compound?

  • Answer : Check for solvent purity (deuterated solvents), temperature control, and sample concentration. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Re-synthesize the peptide if batch variability is suspected .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in peptide bioactivity studies?

  • Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and validate assumptions (normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests .

Q. How to present conflicting data on this compound’s stability in acidic environments?

  • Answer : Create a comparative table of pH conditions, incubation times, and degradation rates. Discuss variables like buffer composition (citrate vs. phosphate) and temperature. Propose replication studies with standardized protocols .

Q. What are the best practices for depositing raw data (e.g., NMR spectra, HPLC chromatograms) in public repositories?

  • Answer : Use platforms like Zenodo or Figshare with CC-BY licenses. Include metadata (instrument parameters, software versions) and cite DOIs in the manuscript’s Data Availability Statement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Ala-Ala-D-Ala-OH
Reactant of Route 2
Reactant of Route 2
H-Ala-Ala-D-Ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.